1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone
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Overview
Description
1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone, also known as DFP-10825, is a novel small molecule that has gained attention due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The exact mechanism of action of 1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone is not fully understood, but it is believed to target specific signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been shown to induce the expression of certain tumor suppressor genes, such as p53, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In Alzheimer's disease models, this compound can reduce amyloid-beta accumulation and neuroinflammation, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone has several advantages for lab experiments, such as its high potency and selectivity for specific kinases. However, there are also limitations to using this compound, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone. One direction is to further explore its potential therapeutic applications in different diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential side effects and toxicity in vivo. Additionally, there is a need for further studies to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways.
Synthesis Methods
1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone is synthesized through a multistep process that involves the reaction of 4-(difluoromethoxy)benzaldehyde and 4,6-dimethyl-2(1H)-pyridinone in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Scientific Research Applications
1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone has been studied for its potential therapeutic applications in various diseases, such as cancer and Alzheimer's disease. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects in Alzheimer's disease models by reducing amyloid-beta accumulation and neuroinflammation.
Properties
IUPAC Name |
1-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-4,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-10-7-11(2)19(14(20)8-10)18-9-12-3-5-13(6-4-12)21-15(16)17/h3-9,15H,1-2H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQIYZIAZYUJH-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)N=CC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=C1)C)/N=C/C2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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